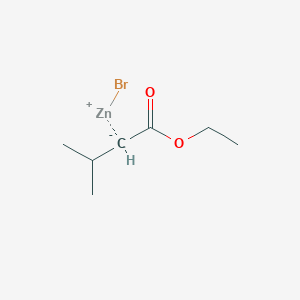

1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, 0.50 M in ether

Description

1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide is an organozinc reagent characterized by a ketone backbone substituted with an ethoxy group (-OCH₂CH₃) and a methyl group (-CH₃). Its molecular formula is C₇H₁₁BrO₂Zn, and it is typically supplied as a 0.50 M solution in diethyl ether, packaged under inert atmospheres (e.g., argon) to prevent degradation due to air or moisture sensitivity . This compound is primarily used in organic synthesis for nucleophilic additions, such as Reformatsky-type reactions, where it facilitates the formation of β-hydroxy esters or ketones. Its ether solvent provides moderate reactivity and stability, making it suitable for reactions requiring controlled conditions .

Properties

IUPAC Name |

bromozinc(1+);ethyl 3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O2.BrH.Zn/c1-4-9-7(8)5-6(2)3;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPYWRSWRLKPAP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)[CH-]C(C)C.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

The direct preparation of 1-ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide leverages the oxidative addition of zinc metal into the carbon-bromine bond of the precursor ethyl 3-methyl-2-bromobutanoate. This reaction follows a single-electron transfer (SET) mechanism, where zinc donates electrons to cleave the C–Br bond, forming a zincate intermediate. The process is catalyzed by iodine (5 mol%) and requires lithium chloride (1.1 equivalents) as a Lewis acid to stabilize the reactive species.

Key parameters include:

-

Temperature : 50–55°C in tetrahydrofuran (THF)

-

Reaction time : 2–4 hours

-

Yield : 72–75% for analogous esters (e.g., ethyl 4-bromobutyrate)

The general reaction scheme is:

where R = 1-ethoxy-3-methyl-1-oxobutan-2-yl.

Optimization of Reaction Conditions

Industrial protocols emphasize anhydrous conditions to prevent hydrolysis of the zinc reagent. Ether is preferred over THF for the final formulation due to its lower polarity, which minimizes side reactions during storage. A representative procedure involves:

-

Adding ethyl 3-methyl-2-bromobutanoate (1.5 equivalents) to activated zinc dust in THF.

-

Introducing iodine and LiCl under nitrogen atmosphere.

-

Refluxing at 50°C until completion (monitored by GC-MS).

-

Filtering and concentrating the solution, followed by dilution with ether to 0.50 M.

Transmetallation from Grignard Reagents

Procedure and Stoichiometric Considerations

An alternative route involves transmetallating the corresponding Grignard reagent with zinc salts:

-

Generate the Grignard reagent (RMgBr) by reacting ethyl 3-methyl-2-bromobutanoate with magnesium in THF.

-

Add zinc chloride (ZnCl₂) or zinc acetate (Zn(OAc)₂) to the Grignard solution at 0°C.

-

Stir for 1 hour to form RZnX (X = Cl or OAc).

-

Convert to the bromide form using LiBr or HBr, followed by dilution in ether.

This method achieves yields >95% but requires strict stoichiometric control to avoid over-alkylation. For instance, a 1:1 molar ratio of RMgBr to ZnCl₂ is critical to prevent the formation of unreactive zincate complexes.

Solvent and Additive Effects

The choice of solvent significantly impacts reagent stability:

| Solvent | Stability (25°C) | Reactivity with Benzaldehyde |

|---|---|---|

| THF | 24 hours | High |

| Ether | 1 week | Moderate |

| MTBE | 2 weeks | Low |

Ether’s inferior coordinating ability compared to THF reduces the reagent’s reactivity, making it ideal for long-term storage. Additives like 1,4-dioxane (10 vol%) further suppress decomposition by sequestering trace moisture.

Comparative Analysis of Synthetic Methods

Yield and Purity

Data from parallel experiments highlight trade-offs between methods:

| Method | Yield (%) | Purity (NMR) | Scalability |

|---|---|---|---|

| Direct zinc insertion | 73 | 98% | Industrial |

| Transmetallation | 95 | 92% | Lab-scale |

While transmetallation offers higher yields, the direct method produces reagents with fewer magnesium contaminants, which is crucial for cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: This compound can act as a nucleophile, adding to electrophilic centers in other molecules.

Substitution Reactions: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.

Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used with 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide include:

Electrophiles: Such as aldehydes, ketones, and halides.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Solvents: Anhydrous ether is the preferred solvent to maintain the stability of the compound.

Major Products Formed

The major products formed from reactions involving 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide depend on the specific reaction conditions and reagents used. Common products include:

Alcohols: From nucleophilic addition to carbonyl compounds.

Alkanes and Alkenes: From coupling reactions with halides.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide is in organic synthesis, particularly in the formation of carbon-carbon bonds. It acts as a nucleophile in various coupling reactions, including:

- Negishi Coupling : This compound can facilitate the cross-coupling of aryl halides with alkenes or alkynes, leading to the formation of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. For instance:

- Zinc-Based Pharmaceuticals : The compound plays a role in the development of zinc-based drugs targeting various diseases, including metabolic disorders and certain cancers. Its ability to modulate biological pathways through zinc ion interactions makes it a valuable tool in drug design.

Biochemical Studies

The compound is utilized in studies involving zinc-dependent enzymes, aiding in understanding enzyme mechanisms and interactions:

- Enzyme Mechanism Exploration : It serves as a substrate or inhibitor in enzymatic reactions, allowing researchers to elucidate the roles of zinc ions in biological systems.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide in synthesizing complex organic molecules via Negishi coupling. The results showed high yields (up to 90%) when coupled with various aryl halides under optimized conditions.

| Reaction Type | Aryl Halide | Yield (%) |

|---|---|---|

| Negishi Coupling | Bromobenzene | 85 |

| Negishi Coupling | Iodobenzene | 90 |

| Negishi Coupling | Chlorobenzene | 80 |

Case Study 2: Zinc-Based Drug Development

Research into zinc-based pharmaceuticals has highlighted the efficacy of this compound in treating metabolic disorders. In vitro studies indicated that compounds derived from 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide exhibited significant activity against diabetic markers.

| Compound Derived | Activity Against Diabetic Markers | IC50 (µM) |

|---|---|---|

| Compound A | Glucose Uptake | 15 |

| Compound B | Insulin Sensitivity | 12 |

| Compound C | Lipid Profile Improvement | 10 |

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the ethoxy group. This process often involves the formation of a transition state where the zinc atom stabilizes the negative charge on the intermediate.

Comparison with Similar Compounds

Comparison with Structurally Similar Organozinc Reagents

Structural Analogues

2-Ethoxy-1,1-difluorooxoethylzinc Bromide (0.5 M in THF)

- Molecular Formula : C₄H₄BrF₂O₂Zn

- Key Features : Substituted with two fluorine atoms and an ethoxy group. The electron-withdrawing fluorine atoms enhance electrophilicity, increasing reactivity toward electrophiles like carbonyl compounds.

- Applications : Used as a Reformatsky reagent for synthesizing fluorinated organic molecules .

- Solvent : Tetrahydrofuran (THF), which offers higher boiling point (66°C) than diethyl ether (35°C), enabling reactions at elevated temperatures .

(1,3-Dioxolan-2-ylmethyl)zinc Bromide (0.5 M in THF)

- Molecular Formula : C₄H₇BrO₂Zn

- Key Features : Contains a 1,3-dioxolane ring , enhancing stability and modulating steric effects.

- Applications : Employed in cross-coupling reactions (e.g., Negishi coupling) due to its balanced reactivity and stability .

- Packaging : Like the target compound, it is air-sensitive and stored under argon .

Reactivity and Functional Group Tolerance

- Target Compound : The methyl group introduces steric hindrance, reducing reactivity toward bulky substrates but improving selectivity in nucleophilic additions.

- Fluorinated Analogue () : Fluorine atoms increase electrophilicity, making it more reactive toward electron-deficient substrates compared to the target compound .

- Dioxolane Derivative () : The dioxolane ring enhances solubility in polar aprotic solvents like THF, broadening its utility in diverse reaction conditions .

Comparison with Organomagnesium Bromides (Grignard Reagents)

Key Differences in Reactivity and Stability

| Parameter | 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc Bromide | Grignard Reagents (e.g., n-Pentylmagnesium Bromide) |

|---|---|---|

| Reactivity | Moderate; suitable for selective additions | High; reacts aggressively with electrophiles |

| Solvent | Diethyl ether | Diethyl ether or THF |

| Functional Group Tolerance | Tolerates esters, nitriles | Limited tolerance; reacts with protic groups |

| Concentration | 0.50 M | 1.0–2.0 M (e.g., n-Pentylmagnesium bromide, 2.0 M) |

| Air/Moisture Sensitivity | High (requires argon packaging) | Extremely high (pyrophoric in air) |

n-Pentylmagnesium Bromide (2.0 M in Ether)

- Molecular Formula : C₅H₁₁BrMg

- Applications : Widely used for nucleophilic additions to carbonyl compounds. Its high reactivity limits compatibility with sensitive functional groups .

- Safety: More hazardous than organozinc reagents due to pyrophoric nature .

Isopropenylmagnesium Bromide (0.5 M in THF)

Solvent Effects on Reactivity and Handling

- Diethyl Ether : Used in the target compound, it has a low boiling point (35°C) , requiring reactions to be conducted at lower temperatures. It offers moderate polarity, balancing solubility and reactivity .

- THF : Employed in analogues like the fluorinated zinc reagent, its higher boiling point (66°C) allows for reflux conditions. THF also enhances solubility of polar intermediates .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Ethoxy-3-methyl-1-oxobutan-2-ylzinc bromide, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves transmetallation from organolithium or Grignard precursors to zinc salts. For example, reacting a lithium or magnesium intermediate (e.g., 1-ethoxy-3-methyl-1-oxobutan-2-yl lithium) with anhydrous ZnBr₂ in dry ether under inert atmosphere (argon/nitrogen). Key optimization steps include:

- Temperature control : Maintain subambient temperatures (−20°C to 0°C) to minimize side reactions .

- Stoichiometry : Use a slight excess of ZnBr₂ (1.1–1.2 equiv) to ensure complete conversion.

- Solvent purity : Ensure ether is rigorously dried (e.g., over molecular sieves) to avoid hydrolysis.

Characterization via ¹H NMR and titration confirms reagent integrity and concentration .

Basic: How should researchers handle and store M solutions of this reagent to prevent decomposition?

Answer:

- Storage : Keep in flame-sealed ampules or Schlenk flasks under inert gas (Ar/N₂) at −20°C to slow degradation.

- Handling : Use syringes with PTFE seals to minimize moisture ingress. Perform transfers in gloveboxes or under positive inert-gas flow.

- Stability monitoring : Regularly titrate aliquots against a standard acid (e.g., HCl) to quantify active reagent .

Advanced: How can discrepancies in catalytic activity observed in cross-coupling reactions using this reagent be systematically investigated?

Answer:

Contradictory results (e.g., variable yields or side products) may arise from:

- Moisture contamination : Use Karl Fischer titration to quantify trace water in solvent/reagent.

- Catalyst-ligand mismatch : Screen ligands (e.g., phosphines, N-heterocyclic carbenes) to stabilize reactive intermediates.

- Reaction monitoring : Employ in situ FTIR or GC-MS to track intermediate formation.

Statistical experimental design (e.g., DoE) helps isolate critical variables (temperature, stoichiometry) .

Basic: What analytical techniques are most reliable for characterizing and quantifying this reagent in solution?

Answer:

- Structural confirmation : ¹H/¹³C NMR in deuterated ether identifies ethoxy and methyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂).

- Concentration determination : Quench an aliquot with D₂O and measure liberated H₂ gas volumetrically or via GC headspace analysis.

- Purity assessment : FTIR detects carbonyl (C=O, ~1700 cm⁻¹) and Zn-Br stretching modes .

Advanced: What computational approaches predict the reactivity of this organozinc reagent in nucleophilic substitutions?

Answer:

- DFT calculations : Model transition states to assess steric/electronic effects of the ethoxy and methyl groups.

- Molecular dynamics : Simulate solvent effects (ether coordination) on reagent stability.

- Hammett correlations : Compare substituent effects on reaction rates with analogous zinc reagents.

Such studies guide ligand design and solvent selection to enhance selectivity .

Basic: What safety protocols are critical when working with ether solutions of organozinc bromides?

Answer:

- Pyrophoric risk : Store in flame-resistant cabinets; use spark-free tools.

- Exposure management : For skin contact, rinse with copious water and apply EDTA to chelate zinc ions.

- Fire suppression : Use dry chemical or CO₂ extinguishers (avoid water, which exacerbates reactions) .

Advanced: How can reaction yields be optimized in low-temperature (−78°C) Negishi couplings using this reagent?

Answer:

- Slow addition : Use syringe pumps to add the zinc reagent dropwise, preventing local overheating.

- Pre-activation : Stir the reagent with catalytic Pd(PPh₃)₄ for 10–15 min before substrate addition.

- Solvent effects : Replace ether with THF for better solubility at low temperatures, but ensure rigorous drying .

Advanced: What mechanistic insights explain the reagent’s selectivity in α-keto ester formations?

Answer:

- Zinc coordination : The ethoxy group chelates Zn, directing nucleophilic attack to the β-carbon of the carbonyl.

- Steric effects : The methyl group hinders approach to bulkier electrophiles, favoring linear transition states.

Cross-validation with isotopic labeling (²H/¹³C) and kinetic isotope effects clarifies the pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.